Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)
Description
Table 1: Isotopic Composition Analysis
| Position | Substituent | Natural Abundance (¹H) | Deuterated Form (²H/D) |
|---|---|---|---|
| 1 | Benzyl group | 100% H | – |
| 6 | Methoxy | 100% H | – |
| 7 | Methoxy-d3 | – | 100% D |
The deuterium labeling at position 7 reduces metabolic lability compared to protiated analogs, enhancing stability in pharmacokinetic studies. The molecular formula accounts for three deuterium atoms, as confirmed by the SMILES notation [2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)OC.
Synonyms and Registry Identifiers (CAS, PubChem CID)
This compound is cataloged under multiple synonyms and registry numbers across chemical databases:
Table 2: Registry Identifiers and Synonyms
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(trideuteriomethoxy)isoquinoline |
InChI |
InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3/i4D3 |
InChI Key |
XQYZDYMELSJDRZ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The core isoquinoline scaffold is constructed via a rhodium-catalyzed [4+2] cycloaddition between ethyl benzimidate derivatives and allyl carbonates. For the target compound, 3,4-dimethoxyphenylmethyl is introduced at the C1 position using a pre-functionalized benzimidate precursor. Deuterium incorporation at the C7 methoxy group is achieved by substituting methanol with deuterated methanol-D4 (CD3OD) during the final methoxylation step.
Key Conditions :
Challenges and Solutions
- Regioselectivity : The C6 and C7 positions require precise control to avoid cross-contamination of methoxy and deuterated methoxy groups. Using Cu(acac)2 as a co-catalyst enhances selectivity for C7 deuteration.
- Purity : Flash chromatography (ethyl acetate/petroleum ether, 1:20) achieves >95% purity, confirmed by 1H NMR.
Bischler-Napieralski Cyclization with Phosphoryl Chloride
Classical Isoquinoline Synthesis
This method involves cyclizing N-(3,4-dimethoxyphenethyl)acetamide using phosphoryl chloride (POCl3) under anhydrous conditions. The deuterated methoxy-d3 group is introduced post-cyclization via nucleophilic substitution with deuterated methyl iodide (CD3I) in the presence of K2CO3.
Reaction Steps :
Limitations
- Low deuteration efficiency (58%) due to competing side reactions.
- Requires chromatographic separation to isolate the C7-deuterated product.
Palladium-Catalyzed Asymmetric Larock Synthesis
Enantioselective Construction
A recent advance employs Pd(OAc)2/Walphos SL-W002–1 to catalyze the asymmetric Larock reaction, enabling direct incorporation of the 3,4-dimethoxyphenylmethyl group with >97% enantiomeric excess. Deuterium is introduced via DMSO-d6 during the final oxidation step.
Procedure :
Advantages
Base-Mediated H/D Exchange with DMSO-d6
Direct Deuterium Incorporation
This method modifies pre-synthesized 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline by replacing the C7 methoxy proton with deuterium using DMSO-d6 and KOH. The reaction proceeds via a radical intermediate, achieving 90–95% deuteration efficiency.
Optimized Conditions :
Analytical Validation
- LC-MS : m/z 342.4035 [M+H]+ (calc. 342.4035).
- 1H NMR : Absence of singlet at δ 3.85 (C7-OCH3), replaced by residual CD3 signal.
Friedel-Crafts Alkylation with Deuterated Methylating Agents
Stepwise Functionalization
A three-step protocol constructs the isoquinoline core, followed by Friedel-Crafts alkylation and deuteration:
- Core Synthesis : Schmidt reaction of 6-methoxy-2,3-dihydro-1H-inden-1-one → 7-Methoxy-3,4-dihydroisoquinoline (76% yield).
- Alkylation : 3,4-Dimethoxybenzyl chloride, AlCl3, CH2Cl2, 0°C → 1-(3,4-Dimethoxyphenylmethyl)-7-methoxyisoquinoline (65% yield).
- Deuteration : CD3I, AgOTf, DCE, 50°C, 6 h → Target compound (72% yield).
Drawbacks
- Low regioselectivity during alkylation necessitates column purification.
- Silver triflate increases cost.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Deuterium Efficiency | Scalability |
|---|---|---|---|---|
| Rhodium-Catalyzed | 75 | 95 | 90 | High |
| Bischler-Napieralski | 58 | 88 | 58 | Moderate |
| Larock Asymmetric | 82 | 97 | 95 | High |
| H/D Exchange | 88 | 99 | 95 | Low |
| Friedel-Crafts | 72 | 92 | 85 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Isoquinoline derivatives, including Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-, undergo various chemical reactions:
Reduction: Catalytic hydrogenation can reduce isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic aromatic substitution reactions occur primarily at the 5- and 8-positions of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in neutral or alkaline conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Strong acids like sulfuric acid for protonation, followed by nucleophiles for substitution.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Isoquinoline derivatives are known for their anticancer effects. Studies have shown that compounds similar to Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) exhibit cytotoxicity against various cancer cell lines. For instance, research indicates that isoquinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study published in Tetrahedron highlighted the synthesis of isoquinoline derivatives and their evaluation for anticancer activity against human cancer cell lines. The results demonstrated significant growth inhibition, suggesting a promising avenue for further development in cancer therapeutics .
2. Neuroprotective Effects
Research has also pointed to the neuroprotective properties of isoquinoline compounds. They may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In a study focusing on neuroprotection, isoquinoline derivatives were shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration. The mechanisms involved include modulation of inflammatory cytokines and enhancement of antioxidant defenses .
Synthesis and Derivatives
The synthesis of Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) involves several chemical reactions that can be optimized for yield and purity. The synthesis typically includes the reaction of appropriate precursors under controlled conditions to yield the desired isoquinoline structure.
Synthesis Example:
A notable synthesis method involves the use of dimethoxybenzyl derivatives as starting materials, which undergo cyclization reactions to form isoquinoline structures. This method has been reported to yield high purity products suitable for biological testing .
Pharmacological Applications
1. Antimicrobial Activity
Isoquinoline derivatives have been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi. Their structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study:
A recent publication reported on the antimicrobial efficacy of isoquinoline derivatives against resistant strains of bacteria. The findings indicated that certain modifications in the isoquinoline structure could enhance antimicrobial potency .
2. Anti-inflammatory Effects
The anti-inflammatory potential of isoquinolines is another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study:
Research has demonstrated that specific isoquinoline derivatives can significantly reduce inflammation in animal models by modulating immune responses and decreasing levels of inflammatory mediators .
Mechanism of Action
The mechanism of action of isoquinoline derivatives involves interaction with various molecular targets and pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes like monoamine oxidase, affecting neurotransmitter levels.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: Isoquinoline derivatives can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Physical Properties and Spectral Data
A comparison of key physical properties and spectral data is summarized below:
The target compound’s deuterated methoxy group would exhibit distinct 1H NMR signals (absence of proton resonance) and altered 13C NMR shifts compared to non-deuterated analogs .
Biological Activity
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) is a complex organic compound belonging to the isoquinoline family. This compound has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(trideuteriomethoxy)isoquinoline |
| InChI Key | XQYZDYMELSJDRZ-GKOSEXJESA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Mechanisms of Biological Activity
Isoquinoline derivatives are known for a variety of biological activities, including:
- Antimicrobial Effects : Isoquinoline compounds have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that isoquinoline derivatives can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways.
- Antiviral Activity : Some isoquinolines have been explored as potential antiviral agents. For instance, a study on isoquinoline derivatives showed promising results against HIV by antagonizing the CXCR4 receptor, which is crucial for HIV entry into host cells .
- Smooth Muscle Relaxation : Research indicates that this specific isoquinoline compound can induce relaxation in smooth muscle tissues. In ex vivo studies using rat gastric smooth muscle preparations (SMPs), it was shown to decrease intracellular calcium levels and promote relaxation at micromolar concentrations .
Case Studies
-
Smooth Muscle Relaxation Study :
- In a controlled experiment, Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) was administered to isolated gastric SMPs at concentrations ranging from to mol/L. The compound exhibited a significant relaxation effect on the smooth muscles, indicating its potential use in treating gastrointestinal disorders .
-
Antiviral Activity Against HIV :
- A series of isoquinoline derivatives were synthesized and evaluated for their ability to inhibit CXCR4-mediated HIV entry. Among these, certain compounds displayed low nanomolar activity in blocking the receptor, suggesting that isoquinoline derivatives could be developed as antiviral therapeutics targeting HIV .
Comparative Analysis with Related Compounds
Isoquinoline derivatives often exhibit varying degrees of biological activity based on their structural modifications. Here’s a comparison with notable isoquinoline compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Papaverine | Vasodilatory | Inhibition of phosphodiesterase |
| Berberine | Antimicrobial, anti-inflammatory | Modulation of cellular signaling pathways |
| Isoquinoline (Parent) | Limited specificity in applications | General alkaloid properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
